molecular formula C21H18O11 B10817367 4,5-Dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid

4,5-Dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid

Cat. No.: B10817367
M. Wt: 446.4 g/mol
InChI Key: PGCSZXDXCSIDPZ-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid: Rhein , is a naturally occurring anthraquinone derivative. It is primarily found in the roots of the rhubarb plant and has been extensively studied for its various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhein can be synthesized through several methods, including the oxidation of anthraquinone derivatives. One common synthetic route involves the reaction of 9,10-anthraquinone-2-carboxylic acid with glucose under acidic conditions. The reaction typically requires a strong oxidizing agent, such as potassium permanganate or chromium trioxide , and is carried out in an acidic medium to ensure the formation of the dihydroxy groups.

Industrial Production Methods

In industrial settings, Rhein is often produced through the extraction from rhubarb roots. The extraction process involves grinding the rhubarb roots and then using solvents such as ethanol or water to extract the active compounds. The extract is then purified through various techniques, including filtration , crystallization , and chromatography , to obtain pure Rhein.

Chemical Reactions Analysis

Types of Reactions

Rhein undergoes several types of chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Rhein can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .

  • Substitution: : Substitution reactions often involve the replacement of hydroxyl groups with other functional groups, using reagents like phosphorus oxychloride .

Major Products Formed

  • Oxidation: : The major product of oxidation is typically a more oxidized form of Rhein, such as Rhein-3-glucoside .

  • Reduction: : Reduction reactions can lead to the formation of Rhein monohydrate or Rhein dihydrate .

  • Substitution: : Substitution reactions can produce various derivatives of Rhein, depending on the substituent introduced.

Scientific Research Applications

chemistry , biology , medicine , and industry .

Chemistry

In chemistry, Rhein is used as a chromogenic reagent for the detection of certain metal ions. It forms colored complexes with metals such as iron and copper , which can be used in analytical chemistry for qualitative and quantitative analysis.

Biology

Rhein exhibits antioxidant properties and has been shown to protect cells from oxidative stress. It also has anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases.

Medicine

Rhein has been investigated for its antibacterial and antiviral activities. It has shown promise in the treatment of infections caused by various pathogens, including bacteria and viruses .

Industry

In the industry, Rhein is used as a natural dye and pigment . It is also used in the production of cosmetics and pharmaceuticals due to its coloring properties and potential health benefits.

Mechanism of Action

Rhein exerts its effects through several mechanisms, including inhibition of inflammatory pathways , scavenging of free radicals , and modulation of cellular signaling pathways . It targets various molecular pathways involved in inflammation and oxidative stress, leading to its therapeutic effects.

Comparison with Similar Compounds

Rhein is structurally similar to other anthraquinone derivatives, such as Aloe-emodin and Chrysazin . Rhein is unique in its antioxidant and anti-inflammatory properties, which set it apart from other compounds in the anthraquinone family.

Similar Compounds

  • Aloe-emodin

  • Chrysazin

  • Cassic acid

  • Rheic acid

Properties

Molecular Formula

C21H18O11

Molecular Weight

446.4 g/mol

IUPAC Name

4,5-dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid

InChI

InChI=1S/C21H18O11/c22-5-11-16(26)18(28)19(29)20(32-11)7-1-2-9(23)14-13(7)15(25)8-3-6(21(30)31)4-10(24)12(8)17(14)27/h1-4,11,16,18-20,22-24,26,28-29H,5H2,(H,30,31)

InChI Key

PGCSZXDXCSIDPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C(=CC(=C4)C(=O)O)O)O

Origin of Product

United States

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